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Aspect Details

Clinical Context Occurs in EGFR-mutated NSCLC treated with osimertinib (1st/2nd/3rd-gen EGFR-
TKI) [1] [2] [3].

Prevalence 3-15% of EGFR-mutated NSCLC patients after TKI treatment [4] [5]. One study of
32 patients on 1st-line osimertinib found 4 cases (12.5%) of transformation [4].

Typical Onset Median of 15-18 months from start of TKI therapy [4] [5].

Core Molecular Inactivation of tumor suppressors RB1 and TP53 is a nearly universal event [6]
Drivers [4] [5].

Retained Transformed SCLC retains the original activating EGFR mutation (e.g., exon 19
Alterations del, L858R) [4] [5].

Common Co- Mutations in PIK3CA, BRAF; amplifications in MYC [5].

alterations

Experimental Workflow for Detection & Validation

For researchers investigating this transformation, the following workflow is recommended.
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Step 1: Tissue Re-biopsy at Progression

¢ Objective: Obtain a new tumor sample (preferred) or cell-free DNA (cfDNA) via liquid biopsy when a
patient on osimertinib shows radiological progression [4] [7] [8].

¢ Protocol: A core needle biopsy or fine-needle aspiration of a progressing lesion is standard. Re-
biopsy is critical as liquid biopsy may not detect histological transformation [4].

Step 2: Histological and Immunohistochemical (IHC) Analysis

e Objective: Confirm the shift from adenocarcinoma to SCLC morphology and phenotype.
e Protocol:
o H&E Staining: Assess cellular morphology. Transformed SCLC shows classic features: small
cells with scant cytoplasm, finely granular chromatin, and high mitotic count [5].
o [|HC Staining Panel:
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= Neuroendocrine Markers: Positive for CD56, Synaptophysin, and Chromogranin A [4]
[5].

= Loss of Expression: Demonstrate loss of RB1 and TP53 protein expression. Loss of
RB1 is a consistent feature [5].

= Proliferation Index: Ki-67 staining will typically show a very high proliferation index (e.g.,
>50%), contrasting with the original adenocarcinoma [6].

Step 3: Genomic Profiling

¢ Objective: Identify the molecular alterations driving the transformation.

¢ Protocol:

Next-Generation Sequencing (NGS): Perform on tumor DNA from the re-biopsy sample.
Confirm Retention of the original EGFR mutation (e.g., exon 19 deletion) [4].

Identify Inactivating Mutations in RB1 and TP53 [6] [4].

Check for Additional Resistance Mechanisms (e.g., MET amplification, which can co-occur
with transformation) [4] [8].

o

[¢]

[¢]

[e]

Molecular Mechanism of Transformation

The following diagram illustrates the key molecular events leading to SCLC transformation under the

selective pressure of osimertinib treatment.
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The primary mechanism involves the inactivation of two key tumor suppressor genes, RB1 and TP53 [5].
This loss is often present in subclones of the original tumor or acquired during treatment. The combined loss

leads to:

e Genomic Instability: Fuels further tumor evolution [6].

¢ Altered Cell Fate: Downregulation of NOTCH signaling and upregulation of the transcription factor
ASCL1, which promotes neuroendocrine differentiation [5].

¢ Phenotypic Switch: The adenocarcinoma cells transdifferentiate into SCLC, a tumor type that is
inherently resistant to EGFR-TKIs, even if the original EGFR mutation is retained [5].
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Research Implications & Next Steps

e Therapeutic Strategies: Upon confirmed SCLC transformation, the standard approach is to switch to
platinum-etoposide chemotherapy, akin to treating de novo SCLC. The benefit of continuing
osimertinib in this setting is unclear [5].

e Open Research Questions:

o Distinguishing between pre-existing SCLC clones versus true transdifferentiation.
o The role of the tumor microenvironment in facilitating transformation.

o Developing therapies to prevent or reverse this transformation by targeting RB1/TP53-deficient
cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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